molecular formula C7H2F4N2 B12283978 5-Fluoro-3-(trifluoromethyl)picolinonitrile

5-Fluoro-3-(trifluoromethyl)picolinonitrile

Katalognummer: B12283978
Molekulargewicht: 190.10 g/mol
InChI-Schlüssel: COQZJFJCFXHKLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-3-(trifluoromethyl)picolinonitrile is a chemical compound with the molecular formula C7H2F4N2 and a molecular weight of 190.10 g/mol It is characterized by the presence of fluorine and trifluoromethyl groups attached to a picolinonitrile core

Vorbereitungsmethoden

. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

5-Fluoro-3-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-3-(trifluoromethyl)picolinonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Fluoro-3-(trifluoromethyl)picolinonitrile involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-3-(trifluoromethyl)picolinonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Eigenschaften

Molekularformel

C7H2F4N2

Molekulargewicht

190.10 g/mol

IUPAC-Name

5-fluoro-3-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H2F4N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H

InChI-Schlüssel

COQZJFJCFXHKLO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.